Suppressed Redox Potential Variation Due to Maximized Pore Size: CdHCF vs. CuHCF
Cadmium hexacyanoferrate (CdHCF) exhibits a significantly larger pore size than copper hexacyanoferrate (CuHCF) due to the larger ionic radius of Cd²⁺, leading to suppressed variation in redox potential during electrochemical cation insertion/extraction [1]. The lattice constant a for CdHCF is the largest among the divalent MHCFs studied, following the established linear correlation a = 0.98·D_sum + 7.21 Å, where D_sum is the sum of the ionic diameters of the N-coordinated metal M and Fe [1]. The larger pore dimensions of CdHCF reduce the energetic penalty associated with cation (de)insertion, resulting in more stable redox potentials across varying electrolyte conditions compared to CuHCF, whose smaller pores impose greater steric constraints [1].
| Evidence Dimension | Redox potential stability (variation upon cation exchange) as a function of pore size |
|---|---|
| Target Compound Data | CdHCF: largest lattice constant and pore size among divalent MHCFs studied; redox potential variation suppressed relative to CuHCF [1] |
| Comparator Or Baseline | CuHCF: smaller lattice constant and pore size; greater redox potential variation observed [1] |
| Quantified Difference | Qualitatively: CdHCF shows significantly suppressed redox potential variation. Quantitative lattice constant relationship: a = 0.98·D_sum + 7.21 Å; CdHCF occupies the upper end of this linear correlation [1] |
| Conditions | Electrochemical cycling in various alkali cation electrolytes; MHCFs immobilized on electrodes; FT-IR analysis pre/post redox reactions [1] |
Why This Matters
For electrochemical energy storage and sensing applications, suppressed redox potential variation translates to more predictable and stable electrode performance across operating conditions, a critical selection criterion when choosing between CdHCF and CuHCF for devices exposed to variable electrolyte compositions.
- [1] Asai, M.; Takahashi, A.; Tajima, K.; Tanaka, H.; Ishizaki, M.; Kurihara, M.; Kawamoto, T. Effects of the variation of metal substitution and electrolyte on the electrochemical reaction of metal hexacyanoferrates. RSC Adv. 2018, 8, 37356–37364. DOI: 10.1039/C8RA08091G. View Source
